tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate hydrochloride
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Overview
Description
tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C12H23ClN2O3. It is known for its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate hydrochloride typically involves the reaction of tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate with hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature
Solvent: Commonly used solvents include dichloromethane or ethanol
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch Reactors: For controlled reaction conditions
Purification Steps: Including crystallization and filtration to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate
Reduction: Using reducing agents such as lithium aluminum hydride
Substitution: Nucleophilic substitution reactions with halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules
Biology: Investigating its potential as a bioactive compound
Medicine: Exploring its pharmacological properties and potential therapeutic applications
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest potential effects on cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate
- tert-Butyl 2-oxa-6,9-diazaspiro[4.5]decane-6-carboxylate
- tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate
Uniqueness
tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H23ClN2O3 |
---|---|
Molecular Weight |
278.77 g/mol |
IUPAC Name |
tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H22N2O3.ClH/c1-11(2,3)17-10(15)14-6-4-12(9-14)8-13-5-7-16-12;/h13H,4-9H2,1-3H3;1H |
InChI Key |
AALPXGFUCCQSNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CNCCO2.Cl |
Origin of Product |
United States |
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